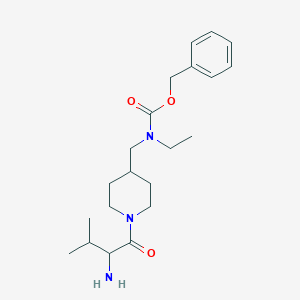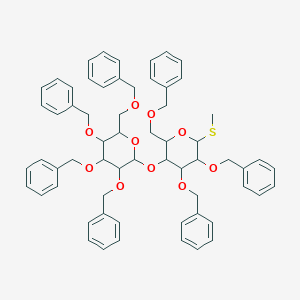
Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1-->4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside is a complex carbohydrate derivative. This compound is characterized by its multiple benzyl protecting groups and a thio linkage between the galactopyranosyl and glucopyranoside units. It is often used in synthetic organic chemistry, particularly in the synthesis of oligosaccharides and glycoconjugates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharides are protected using benzyl groups. This is usually achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride.
Formation of the Thio Linkage: The thio linkage is introduced by reacting a thiol derivative of one sugar with a halide derivative of the other sugar. This step often requires the use of a catalyst such as silver triflate.
Glycosylation: The protected monosaccharides are then linked together through a glycosylation reaction. This step typically involves the use of a promoter such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF3·Et2O).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thio linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzyl protecting groups can be removed through hydrogenation reactions.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Reagents like sodium methoxide (NaOMe) or tetrabutylammonium fluoride (TBAF) can be used for deprotection.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected monosaccharides.
Substitution: Monosaccharides with different protecting groups or functional groups.
Applications De Recherche Scientifique
Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: Employed in the study of carbohydrate-protein interactions and cell surface recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of glycosylated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, such as lectins, and modulate their activity. This interaction can influence various biological processes, including cell signaling, immune response, and pathogen recognition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-galactopyranosyl-(1–>3)-2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-beta-D-mannopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside
Uniqueness
Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of multiple benzyl protecting groups. These features make it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates, offering distinct advantages in terms of stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C62H66O10S |
|---|---|
Poids moléculaire |
1003.2 g/mol |
Nom IUPAC |
2-methylsulfanyl-3,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-5-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxane |
InChI |
InChI=1S/C62H66O10S/c1-73-62-60(69-43-52-35-21-8-22-36-52)58(67-41-50-31-17-6-18-32-50)56(54(71-62)45-64-38-47-25-11-3-12-26-47)72-61-59(68-42-51-33-19-7-20-34-51)57(66-40-49-29-15-5-16-30-49)55(65-39-48-27-13-4-14-28-48)53(70-61)44-63-37-46-23-9-2-10-24-46/h2-36,53-62H,37-45H2,1H3 |
Clé InChI |
PNBKCJBXHWWARL-UHFFFAOYSA-N |
SMILES canonique |
CSC1C(C(C(C(O1)COCC2=CC=CC=C2)OC3C(C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


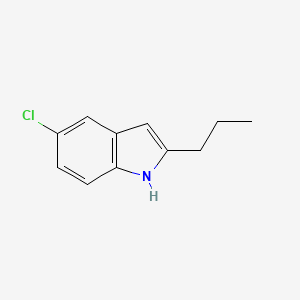
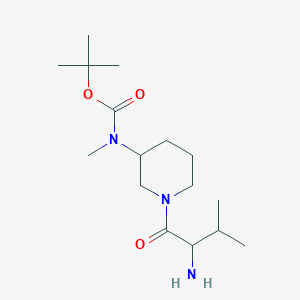
![(1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B14777406.png)
![5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione](/img/structure/B14777414.png)
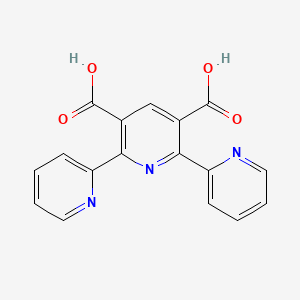
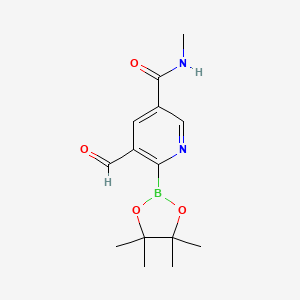
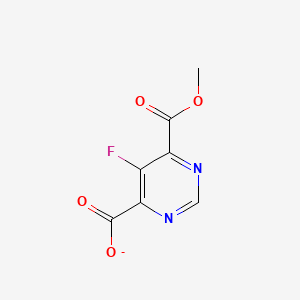

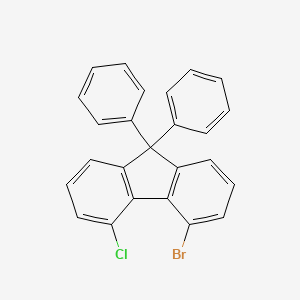
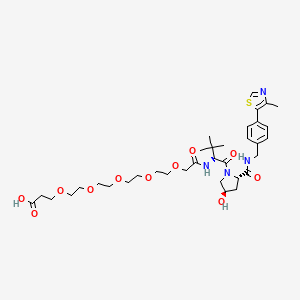
![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylene-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol hydrochloride](/img/structure/B14777470.png)
